Furan-3-ylethynyltrimethylsilane
Overview
Description
Furan-3-ylethynyltrimethylsilane, commonly referred to as FETMS, is a versatile chemical compound extensively employed in diverse scientific research pursuits . It is an organosilicon compound, featuring a carbon-silicon bond .
Molecular Structure Analysis
The molecular formula of Furan-3-ylethynyltrimethylsilane is C9H12OSi . The structure includes a furan ring with an ethynyl group attached to the 3rd position of the furan ring, and a trimethylsilane group attached to the ethynyl group .Physical And Chemical Properties Analysis
Furan-3-ylethynyltrimethylsilane has a boiling point of 184-186 °C , a density of 0.906 g/mL at 25 °C , and a refractive index (n20/D) of 1.4910 .Scientific Research Applications
Nanotechnology
In nanotechnology, Furan-3-ylethynyltrimethylsilane can be employed to create furan-decorated nanoparticles. These nanoparticles can have unique electronic properties or can be used as precursors for the fabrication of nanoscale devices.
Each of these applications leverages the unique chemical structure of Furan-3-ylethynyltrimethylsilane , which features a carbon-silicon bond and a furan ring, making it a versatile compound in various fields of scientific research .
Safety and Hazards
Furan-3-ylethynyltrimethylsilane is classified as a combustible liquid. It may cause skin and eye irritation, respiratory irritation, and long-lasting harmful effects to aquatic life . Precautions include avoiding contact with skin and eyes, avoiding inhalation of vapors, using only in well-ventilated areas, and wearing protective gloves, eye protection, and face protection .
Mechanism of Action
Furan-3-ylethynyltrimethylsilane, also known as Furan-3-ylethynyl-trimethyl-silane, is a chemical compound with the molecular formula C9H12OSi . The exact mechanism of action of this compound remains somewhat elusive, but researchers have postulated some theories based on its structure and reactivity .
Mode of Action
The mode of action of Furan-3-ylethynyltrimethylsilane is believed to involve an addition process. This reaction occurs between ethynyltrimethylsilane and furan, resulting in the formation of a novel compound .
Biochemical Pathways
Furan derivatives have been noted for their wide range of biological and pharmacological properties , suggesting that this compound may also interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s physical properties, such as its boiling point of184-186°C and density of 0.906 g/mL at 25°C , may influence its bioavailability.
properties
IUPAC Name |
2-(furan-3-yl)ethynyl-trimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OSi/c1-11(2,3)7-5-9-4-6-10-8-9/h4,6,8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKPUDNQUBDSHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=COC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584479 | |
Record name | [(Furan-3-yl)ethynyl](trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-3-ylethynyltrimethylsilane | |
CAS RN |
465521-19-1 | |
Record name | [(Furan-3-yl)ethynyl](trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furan-3-ylethynyltrimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.